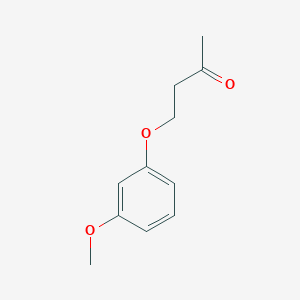
4-(3-Methoxyphenoxy)-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxyphenoxy)-2-butanone is an organic compound characterized by the presence of a methoxyphenoxy group attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenoxy)-2-butanone typically involves the reaction of 3-methoxyphenol with 2-butanone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and scalability of the compound.
化学反应分析
Types of Reactions: 4-(3-Methoxyphenoxy)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4-(3-Methoxyphenoxy)-2-butanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 4-(3-Methoxyphenoxy)-2-butanone exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, leading to alterations in biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
相似化合物的比较
3-Methoxyphenol: Shares the methoxyphenol group but differs in the overall structure.
4-Methoxyphenol: Another isomer with a methoxy group at a different position.
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: A structurally related compound with different applications.
Uniqueness: 4-(3-Methoxyphenoxy)-2-butanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-(3-methoxyphenoxy)butan-2-one |
InChI |
InChI=1S/C11H14O3/c1-9(12)6-7-14-11-5-3-4-10(8-11)13-2/h3-5,8H,6-7H2,1-2H3 |
InChI 键 |
LEGZFYZMFZUVRM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCOC1=CC=CC(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















